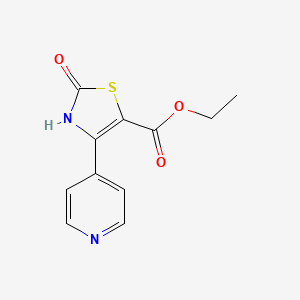

2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Description

2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound featuring a thiazolidinone core fused with a pyridine ring at the 4-position. Its molecular formula is C₁₂H₁₁N₂O₃S, with a molecular weight of 263.29 g/mol. The compound is characterized by a 2-oxo group on the thiazolidinone ring and an ethyl ester moiety at the 5-position. This structure renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where pyridine and thiazole motifs are critical .

Properties

IUPAC Name |

ethyl 2-oxo-4-pyridin-4-yl-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-2-16-10(14)9-8(13-11(15)17-9)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQEDVIHGUOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of nicotinic acid to yield an intermediate, which is then subjected to oxidation and nucleophilic substitution reactions to form the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Screening

In a comprehensive study, derivatives were synthesized and screened for antibacterial activity against multiple strains. The results indicated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL for some derivatives, showcasing their potential as effective antibacterial agents .

Cancer Research

Anti-Cancer Properties

The compound has been investigated for its potential role in cancer therapy. Thiazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit cell proliferation .

Case Study: Targeting EGFR

A specific derivative was evaluated as an epidermal growth factor receptor (EGFR) inhibitor, showing promise in treating various cancers including breast and lung cancer. It demonstrated a significant reduction in cell viability at low concentrations (IC50 values in the nanomolar range), indicating its potential as a therapeutic agent .

Neurological Applications

Cognitive Enhancers

Research indicates that certain thiazole derivatives may enhance cognitive function and have neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases .

Case Study: Neuroprotective Effects

In animal models, thiazole derivatives were shown to improve memory retention and reduce neuroinflammation, suggesting their utility in conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, differing primarily in substituents, ring positions, or heteroatom arrangements. These variations significantly influence their physicochemical properties, synthetic accessibility, and biological activities.

Substituent Variations on the Aromatic Ring

- 4-(4-Fluorophenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS: 886497-41-2) Structure: Replaces the pyridin-4-yl group with a 4-fluorophenyl substituent. Impact: The electron-withdrawing fluorine atom enhances lipophilicity and may improve membrane permeability. Molecular Formula: C₁₂H₁₀FNO₃S.

- 4-(2,5-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester Structure: Features a dimethoxy-substituted phenyl group instead of pyridine. No direct activity data are available .

Pyridine Positional Isomerism

- 2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS: 886505-32-4)

- Structure : Pyridine ring attached at the 3-position rather than 4.

- Impact : Positional isomerism can drastically affect hydrogen-bonding interactions in biological systems. For example, pyridin-3-yl derivatives may exhibit distinct binding modes in kinase inhibitors compared to pyridin-4-yl analogs .

- Molecular Weight : 250.27 g/mol.

Thiazole Core Modifications

- 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS: 111698-89-6) Structure: Replaces the 2-oxo group with a thioxo (S=O → C=S) and introduces an allyl group at position 3. The allyl substituent may confer radical scavenging properties, as seen in plant growth stimulants . Molecular Formula: C₉H₁₂N₂O₂S₂.

- 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (CAS: 1715248-10-4) Structure: Incorporates a pyridin-3-ylamino group at position 2 and a methyl group at position 5. Impact: The amino linker facilitates hydrogen bonding, making this compound a candidate for targeting ATP-binding pockets. The methyl group improves metabolic stability .

Biological Activity

The compound 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves various chemical reactions, including cyclization and condensation methods. For 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester, the process may include:

- Formation of Thiazole Ring : Utilizing appropriate precursors such as thioketones and α-bromo esters.

- Introduction of Pyridine Moiety : Achieved through nucleophilic substitution reactions involving pyridine derivatives.

- Esterification : Converting the carboxylic acid to an ethyl ester using reagents like ethanol and acid catalysts.

Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure. For instance, NMR spectra typically reveal distinct signals corresponding to the thiazole and pyridine rings, while IR spectra show characteristic absorption bands for carbonyl and ester functionalities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester has been tested against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Comparison to Control |

|---|---|---|

| E. coli | 22 | Comparable to Ciprofloxacin |

| C. albicans | 19 | Moderate activity |

| B. pumilis | 18 | Moderate activity |

These results demonstrate that this compound possesses promising antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Activity

The potential anticancer activity of thiazole derivatives has been extensively studied. Notably, compounds similar to 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole have shown effectiveness in inhibiting cancer cell lines:

- Mechanism of Action : Thiazoles may induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways.

- Cell Lines Tested : Research has indicated significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.

The IC50 values for these activities are often lower than those of standard chemotherapeutic agents like doxorubicin, indicating a strong potential for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole compounds. Key modifications that enhance activity include:

- Substitution Patterns : The presence of electron-withdrawing groups (e.g., halogens) at specific positions on the thiazole ring can enhance potency.

- Pyridine Integration : Variations in the pyridine moiety influence solubility and receptor binding affinity.

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazoles exhibited varying degrees of activity against both bacterial and fungal pathogens, with some compounds showing synergistic effects when combined with existing antibiotics .

- Cancer Cell Inhibition : Another investigation reported that specific thiazole derivatives led to significant reductions in cell viability in various cancer models, suggesting a pathway for new drug development targeting cancer therapy .

Q & A

Q. Table 1. Key Synthetic Parameters for Thiazole Derivatives

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Reaction Time | 3–5 hours | |

| Solvent | Acetic acid | |

| Base | Sodium acetate (0.1 mol) | |

| Purification | DMF/acetic acid |

Q. Table 2. Pharmacological Assay Conditions

| Assay Type | Cell Line/Strain | Reference Compound | Evidence Source |

|---|---|---|---|

| MTT (Anticancer) | HeLa, MCF-7 | Cisplatin | |

| MIC (Antimicrobial) | S. aureus ATCC 25923 | Ampicillin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.